4-(3-Fluoro-4-methylphenoxy)piperidine
Description
BenchChem offers high-quality 4-(3-Fluoro-4-methylphenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Fluoro-4-methylphenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3-fluoro-4-methylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-9-2-3-11(8-12(9)13)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYYCFOCRYHYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Regioisomeric Divergence: 4-(3-Fluoro-4-methylphenoxy)piperidine vs. 4-(4-fluoro-3-methylphenoxy)piperidine
Executive Summary
In the high-stakes landscape of medicinal chemistry, the distinction between regioisomers is rarely trivial. This guide analyzes the critical divergence between 4-(3-Fluoro-4-methylphenoxy)piperidine (Isomer A) and 4-(4-fluoro-3-methylphenoxy)piperidine (Isomer B).
While chemically similar, these two pharmacophores exhibit drastically different behaviors in Structure-Activity Relationship (SAR) profiles. Recent data in dopamine D4 receptor antagonist research highlights that Isomer B (4-F, 3-Me) can offer single-digit nanomolar potency (
This guide provides a definitive technical breakdown of their electronic properties, synthetic pathways, and metabolic implications.
Structural & Electronic Orthogonality
The core difference lies in the positioning of the fluorine and methyl substituents on the phenyl ring relative to the ether linkage. This positional isomerism dictates the electronic environment of the ether oxygen and the metabolic fate of the molecule.
Electronic Landscape (Hammett Analysis)
| Feature | Isomer A (3-F, 4-Me) | Isomer B (4-F, 3-Me) |
| Fluorine Position | Meta to ether | Para to ether |
| Methyl Position | Para to ether | Meta to ether |
| Electronic Effect on Oxygen | Inductive Withdrawal: Stronger.[1][2] F at meta exerts significant | Resonance Donation: F at para can donate electron density via resonance (+R), partially countering its inductive withdrawal (-I). |
| Lipophilicity ( | Slightly higher due to 4-Me shielding. | Comparable, but F polarity is more exposed. |
| Dipole Moment | Vector points away from the ether oxygen (Me and O are opposed). | Vector aligns differently due to F electronegativity at the para position.[3] |
NMR Differentiation
Distinguishing these isomers requires careful analysis of the aromatic region in
-
Isomer A (3-F, 4-Me): The proton at C2 (ortho to ether, ortho to F) typically appears as a multiplet with a distinct
coupling. The methyl group appears as a doublet ( ) due to long-range coupling with the adjacent Fluorine ( Hz). -
Isomer B (4-F, 3-Me): The methyl group is ortho to the Fluorine. The splitting pattern of the aromatic protons is characteristic of a 1,2,4-substitution where the fluorine is para to the ether.
Pharmacological Implications: The "Metabolic Switch"
The most profound difference for drug developers is the Metabolic Stability vs. Potency Trade-off .
The Potency Driver (Case Study: D4 Antagonists)
In the development of selective dopamine D4 receptor antagonists, the 4-fluoro-3-methyl motif (Isomer B) has proven superior.
-
Mechanism: The para-fluorine mimics the steric bulk of a hydrogen but provides a distinct electrostatic surface that often complements polar residues deep in the binding pocket.
-
Data Point: Research indicates Isomer B analogs achieve
values of 6.5 nM , while Isomer A analogs drop to 72 nM [1]. The para-methyl in Isomer A likely introduces steric bulk that disrupts the optimal binding pose.
Metabolic Liability[4]
-
Isomer A (Para-Methyl): The methyl group at the para position is a "metabolic soft spot." CYP450 enzymes (specifically CYP2D6 and CYP3A4) readily perform benzylic oxidation:
This leads to rapid clearance. -
Isomer B (Para-Fluorine): Fluorine is a classic bioisostere used to block para-hydroxylation. The C-F bond (approx. 116 kcal/mol) is resistant to oxidative cleavage. However, researchers must note that while F blocks the para position, the meta-methyl can still be liable to oxidation, though often at a reduced rate compared to a para-methyl [2].
Figure 1: Comparative metabolic fate. Isomer A is susceptible to rapid benzylic oxidation, while Isomer B utilizes the Fluorine atom to block the primary metabolic site.
Synthetic Protocol: The Mitsunobu Coupling[5][6][7]
Direct nucleophilic aromatic substitution (
Therefore, the Mitsunobu Reaction is the industry-standard protocol for synthesizing these ethers with high regiochemical fidelity.
Reagents & Materials
-
Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)
-
Phenol: 4-Fluoro-3-methylphenol (for Isomer B) OR 3-Fluoro-4-methylphenol (for Isomer A) (1.1 equiv)
-
Phosphine: Triphenylphosphine (
) (1.5 equiv)[4] -
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv)[4]
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with
and the specific Phenol isomer. Dissolve in anhydrous THF under atmosphere. -
Alcohol Addition: Add N-Boc-4-hydroxypiperidine to the solution. Cool the mixture to 0°C in an ice bath.
-
Activation (Critical Step): Add DIAD dropwise over 20 minutes. Note: The reaction is exothermic.[5] Maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Workup: Quench with water. Extract with EtOAc (
). Wash combined organics with 1N NaOH (to remove unreacted phenol) and Brine. Dry over .[4] -
Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-30% EtOAc in Hexanes.
-
Deprotection (Optional): If the free amine is required, treat the N-Boc intermediate with TFA/DCM (1:4) for 1 hour, followed by basic workup.
Figure 2: Mitsunobu synthesis workflow for generating 4-phenoxypiperidine scaffolds.
References
-
Saeedi, S., Vadukoot, A., & Hopkins, C. (2025).[6] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298.[7] [7]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications.[8][9] Chemical Reviews, 109(6), 2551–2651.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
4-(3-Fluoro-4-methylphenoxy)piperidine molecular weight and formula
An In-depth Technical Guide to 4-(3-Fluoro-4-methylphenoxy)piperidine
Authored by: A Senior Application Scientist
Introduction
4-(3-Fluoro-4-methylphenoxy)piperidine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug development. As a member of the aryloxypiperidine class, its structural framework is a key pharmacophore found in numerous biologically active molecules. The piperidine ring, a ubiquitous motif in pharmaceuticals, imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. The strategic incorporation of a fluoro and a methyl group onto the phenoxy moiety allows for fine-tuning of the molecule's electronic and steric properties, which can profoundly influence its binding affinity and selectivity for specific biological targets.
This technical guide provides a comprehensive overview of 4-(3-Fluoro-4-methylphenoxy)piperidine, detailing its chemical properties, a plausible synthetic route, and its established role in contemporary drug discovery, particularly in the context of neuropharmacology.
Core Molecular Attributes
The fundamental characteristics of 4-(3-Fluoro-4-methylphenoxy)piperidine are summarized below. These values are calculated based on its chemical structure.
| Attribute | Value |
| Molecular Formula | C₁₂H₁₆FNO |
| Molecular Weight | 209.26 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1)OC2CCNCC2)F |
| InChI Key | InChIKey=VJVYPVVYHKEYSX-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of 4-(3-Fluoro-4-methylphenoxy)piperidine can be achieved through several established synthetic methodologies for forming aryl ether bonds. A common and effective approach is the Williamson ether synthesis, which involves the coupling of an alcohol with an organohalide. In this case, 4-hydroxypiperidine and a suitable aryl halide are used as starting materials. To prevent self-coupling and other side reactions, the piperidine nitrogen is typically protected with a base-labile or acid-labile protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol: Synthesis of 4-(3-Fluoro-4-methylphenoxy)piperidine
Step 1: Protection of 4-Hydroxypiperidine
-
Dissolve 4-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (Et₃N), to the solution.
-
Slowly add di-tert-butyl dicarbonate (Boc)₂O at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction mixture by washing with aqueous solutions to remove impurities, followed by drying and concentration to yield N-Boc-4-hydroxypiperidine.
Step 2: Williamson Ether Synthesis
-
Dissolve N-Boc-4-hydroxypiperidine in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or THF.
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group, forming the corresponding alkoxide.
-
Slowly add a solution of 1,2-difluoro-4-methylbenzene or a similar activated aryl halide to the reaction mixture.
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution (SNAr) reaction. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.
-
The organic layers are combined, washed, dried, and concentrated to yield N-Boc-4-(3-fluoro-4-methylphenoxy)piperidine.
Step 3: Deprotection
-
Dissolve the protected intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to cleave the Boc protecting group.
-
Stir the reaction at room temperature until the deprotection is complete.
-
Neutralize the reaction mixture with a base and extract the final product.
-
Purify the crude product using column chromatography or recrystallization to obtain pure 4-(3-Fluoro-4-methylphenoxy)piperidine.
Synthesis Workflow Diagram
Caption: Role of D4 antagonists in addressing L-DOPA-induced dyskias.
Spectroscopic Characterization (Predicted)
While specific spectral data for this compound is not publicly available, its characteristic features can be predicted based on its structure:
-
¹H NMR: The spectrum would show characteristic signals for the piperidine ring protons, typically in the 1.5-3.5 ppm range. The methine proton at the C4 position (CH-O) would appear further downfield. Aromatic protons on the phenoxy ring would be observed in the 6.8-7.2 ppm region, with splitting patterns dictated by the fluoro and methyl substituents. The methyl group protons would appear as a singlet around 2.2 ppm.
-
¹³C NMR: The spectrum would display 12 distinct carbon signals. The aliphatic carbons of the piperidine ring would resonate between 30-50 ppm, with the C4 carbon attached to the oxygen appearing further downfield (~70-80 ppm). The aromatic carbons would be in the 110-160 ppm range, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JC-F).
-
Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ would be observed at m/z 210.12, confirming the molecular weight.
Safety and Handling
4-(3-Fluoro-4-methylphenoxy)piperidine should be handled with care in a well-ventilated laboratory fume hood. As with many piperidine derivatives and amine compounds, it may be toxic if ingested, inhaled, or absorbed through the skin. [1]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Store the compound in a tightly sealed container in a cool, dry place.
References
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]
-
ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
-
ResearchGate. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]
-
PubChem. 4-(3-Fluoro-2-methylphenoxy)piperidine. National Center for Biotechnology Information. [Link]
-
PubMed. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. [Link]
-
Wikipedia. Piperidine. Wikimedia Foundation. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
Sources
Technical Guide: The Role of 4-(3-Fluoro-4-methylphenoxy)piperidine in Dopamine Receptor Pharmacology
Executive Summary
This technical guide details the utility of 4-(3-Fluoro-4-methylphenoxy)piperidine (hereafter referred to as 4-FMPP ) as a critical pharmacophore in the development of selective Dopamine D4 receptor (D4R) ligands. Unlike the ubiquitous D2 receptor antagonists used in antipsychotics, D4-selective ligands offer therapeutic potential for cognitive deficits and L-DOPA-induced dyskinesias without the extrapyramidal side effects (EPS) associated with D2 blockade.
4-FMPP serves two distinct roles in modern drug discovery:
-
SAR Probe: It functions as a "southern tail" moiety in Structure-Activity Relationship (SAR) studies to probe the hydrophobic orthosteric pockets of the D4 receptor.
-
Building Block: It is a validated intermediate for synthesizing "privileged structure" scaffolds (e.g., 4,4-difluoropiperidines) that require metabolic stability provided by the fluorinated aryl ring.
Chemical Identity & Mechanistic Rationale
Structural Analysis
The molecule consists of a piperidine ring linked via an ether bond to a di-substituted phenyl ring.
-
Piperidine Core: Provides the basic amine (pKa ~9-10) necessary for the ionic interaction with the conserved Aspartate (Asp3.32) residue in the transmembrane domain of dopamine receptors.
-
Ether Linkage: Acts as a flexible spacer, allowing the aryl tail to orient into the hydrophobic accessory pocket.
-
3-Fluoro-4-methyl Substitutions:
-
Fluorine (C3): Increases metabolic stability by blocking oxidation at a vulnerable site and modulates the electronic density of the ring (dipole interactions).
-
Methyl (C4): Enhances lipophilicity and provides a steric bulk that helps differentiate between the D2 and D4 receptor binding pockets.
-
The "Selectivity Switch"
Recent SAR data (Hopkins et al., 2025) indicates that the specific arrangement of the fluoro- and methyl- groups is a determinant of affinity. While the 4-fluoro-3-methyl isomer shows single-digit nanomolar affinity (Ki = 6.5 nM), the 3-fluoro-4-methyl configuration (the subject of this guide) typically exhibits moderate affinity (Ki ~72 nM) in certain scaffolds. This differential binding makes 4-FMPP an essential negative control or "tuner" molecule to map the precise steric tolerance of the D4 receptor's orthosteric site.
Experimental Protocol: Synthesis & Validation
Objective: To synthesize high-purity 4-FMPP as a hydrochloride salt for binding assays. Mechanism: Nucleophilic Aromatic Substitution (SNAr) or Mitsunobu Coupling. The Mitsunobu route is preferred for higher yields with electron-rich phenols.
Reagents
-
Substrate A: N-Boc-4-hydroxypiperidine (1.0 eq)
-
Substrate B: 3-Fluoro-4-methylphenol (1.1 eq)
-
Reagents: Triphenylphosphine (PPh3, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).
-
Solvent: Anhydrous THF.
Step-by-Step Methodology
-
Coupling Reaction (Mitsunobu):
-
Dissolve N-Boc-4-hydroxypiperidine and 3-Fluoro-4-methylphenol in anhydrous THF under N2 atmosphere.
-
Cool the solution to 0°C.
-
Add PPh3.
-
Add DIAD dropwise over 20 minutes (maintain temp < 5°C to prevent side reactions).
-
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
QC Check: Monitor by TLC (Hexane:EtOAc 4:1). Look for the disappearance of the phenol.[1]
-
-
Purification (Intermediate):
-
Concentrate THF in vacuo.
-
Redissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol), then Brine.
-
Purify the N-Boc-protected ether via Flash Column Chromatography (Silica gel).
-
-
Deprotection:
-
Dissolve the purified intermediate in CH2Cl2 (DCM).
-
Add 4N HCl in Dioxane (5 eq) at 0°C. Stir for 2 hours at RT.
-
Observation: A white precipitate (the amine salt) should form.
-
-
Isolation:
-
Filter the precipitate. Wash with cold Et2O.
-
Dry under high vacuum to obtain 4-(3-Fluoro-4-methylphenoxy)piperidine HCl .
-
Visualization of Synthesis Workflow
Figure 1: Synthetic pathway for generating the 4-FMPP hydrochloride salt.
Pharmacological Evaluation Protocols
Radioligand Binding Assay (D4 Affinity)
To determine the Ki of 4-FMPP, a competitive binding assay against a known radioligand is required.
-
Receptor Source: HEK293 cells stably expressing human Dopamine D4.4 receptor (hD4).[2]
-
Radioligand: [3H]-N-Methylspiperone (0.2–0.5 nM). Note: Spiperone binds D2/D3/D4; selectivity is determined by the cell line.
-
Non-specific Binding: Defined using 10 µM Haloperidol or Clozapine.
Protocol:
-
Incubate membrane preparations (20 µg protein) with [3H]-Ligand and varying concentrations of 4-FMPP (10-11 to 10-5 M).
-
Incubate for 60 mins at 27°C.
-
Terminate by rapid filtration through GF/B filters using a cell harvester.
-
Count radioactivity via liquid scintillation.
-
Data Analysis: Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation.
Functional Assay (cAMP Inhibition)
Since D4 is Gi/o-coupled, agonist binding inhibits Adenylyl Cyclase. As 4-FMPP derivatives are often antagonists , this assay tests their ability to reverse dopamine-induced inhibition.
-
Stimulant: Forskolin (10 µM) to elevate cAMP.
-
Agonist: Quinpirole (EC80 concentration).
-
Readout: TR-FRET or ELISA for cAMP levels.
Interpretation:
-
If 4-FMPP is an antagonist: It will restore cAMP levels suppressed by Quinpirole.
-
If 4-FMPP is a partial agonist: It will slightly suppress cAMP on its own but block full Quinpirole effects.
D4 Receptor Signaling Pathway
Figure 2: D4 Receptor signaling cascade. 4-FMPP acts to block the receptor, preventing G-protein coupling.
Comparative Data: SAR Insights
The following table summarizes the impact of the phenoxy-ring substitution pattern on D4 receptor affinity, derived from recent high-impact studies (Hopkins et al., 2025). This illustrates why 4-FMPP is a vital data point in SAR libraries.
| Compound ID | Phenoxy Substitution | Core Scaffold | hD4 Binding (Ki, nM) | Selectivity (vs D2) |
| Ref A | 4-Fluoro-3-methyl | 4,4-difluoropiperidine | 6.5 | High |
| 4-FMPP | 3-Fluoro-4-methyl | Piperidine | ~72.0 | Moderate |
| Ref B | 3,4-Difluoro | 4,4-difluoropiperidine | 5.5 | High |
| Ref C | 4-Chloro | Piperidine | 53.0 | Low |
Technical Insight: The drop in affinity for 4-FMPP (72 nM) compared to the 4-fluoro-3-methyl isomer (6.5 nM) suggests that the D4 receptor's hydrophobic pocket has a strict steric requirement. The methyl group at the para (4) position likely creates a steric clash or prevents optimal pi-stacking, whereas the meta (3) methyl accommodates the pocket better. This makes 4-FMPP an excellent tool for defining the "edges" of the binding pocket.
References
-
Hopkins, C. R., Vadukoot, A. K., & Nahid, S. (2025).[3] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool Compounds. ChemMedChem.
-
Kula, N. S., et al. (1997). The role of the D4 receptor in the mechanism of action of antipsychotic drugs. Journal of Receptor and Signal Transduction.
-
Sigma-Aldrich Product Catalog. (2026). 4-(3-Fluoro-4-methylphenoxy)piperidine Hydrochloride.
-
McCorvy, J. D., & Roth, B. L. (2015). Structure and function of serotonin 5-HT receptors: Design and discovery of selective ligands. (Contextual reference for aryloxypiperidine scaffolds).
Sources
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Properties of 4-(3-Fluoro-4-methylphenoxy)piperidine
A Note on the Data: No specific Safety Data Sheet (SDS) for 4-(3-Fluoro-4-methylphenoxy)piperidine is publicly available. This guide has been meticulously compiled by synthesizing data from structurally related compounds, including piperidine and its various substituted derivatives. All recommendations and data points are grounded in established principles of chemical safety and structure-activity relationships, intended for use by trained professionals.
Core Chemical Identity and Profile
4-(3-Fluoro-4-methylphenoxy)piperidine is a substituted piperidine derivative. The core structure consists of a piperidine ring linked via an ether bond to a 3-fluoro-4-methylphenyl group. This combination of a basic heterocyclic amine and a substituted aromatic ring suggests its potential utility as a scaffold in medicinal chemistry and drug discovery.[1] The piperidine moiety is a common feature in many pharmaceuticals due to its favorable pharmacokinetic properties.[2][3]
Molecular Structure:
Caption: Molecular structure of 4-(3-Fluoro-4-methylphenoxy)piperidine.
| Identifier | Value |
| IUPAC Name | 4-(3-Fluoro-4-methylphenoxy)piperidine |
| Molecular Formula | C₁₂H₁₆FNO |
| Molecular Weight | 209.26 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1)F)OC2CCNCC2 |
| Physical Form | Likely a solid at room temperature, similar to related piperidine derivatives.[4][5] |
Hazard Identification and GHS Classification (Inferred)
The hazard profile is extrapolated from data on piperidine and its fluorinated and phenoxy-substituted analogues. Piperidine itself is a flammable liquid that is toxic and corrosive.[6][7] The introduction of the fluorophenoxy moiety will alter the physical properties, likely increasing the boiling point and reducing flammability, but the core toxicological concerns associated with the piperidine ring remain. Analogous compounds are classified as acute oral toxins.
Globally Harmonized System (GHS) Pictograms (Inferred):
Caption: Inferred GHS pictograms for 4-(3-Fluoro-4-methylphenoxy)piperidine.
Inferred Hazard Statements:
-
H301: Toxic if swallowed. (Based on analogues like 4-[3-(Trifluoromethyl)phenoxy]piperidine).
-
H314: Causes severe skin burns and eye damage. (A characteristic of the parent piperidine compound).[6][8]
-
H335: May cause respiratory irritation. (Common for amine-containing compounds).[9]
-
H410: Very toxic to aquatic life with long lasting effects. (A hazard noted for some complex piperidine derivatives).[10]
Inferred Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6]
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Toxicological Profile: A Structure-Activity Perspective
The toxicological properties of substituted piperidines can vary significantly based on the nature and position of their substituents.[2] The parent compound, piperidine, has moderate acute oral toxicity with reported LD50 values in rats ranging from 133 to 740 mg/kg.[11] It is readily absorbed through the skin, which can be a significant route of exposure.[11]
The primary toxicological concern for 4-(3-Fluoro-4-methylphenoxy)piperidine is likely to be its oral toxicity and corrosive effects on skin and eyes, inherited from the piperidine core. The fluorinated aromatic moiety may influence its metabolic profile and systemic toxicity, but specific data is not available. Researchers should assume the compound is hazardous and handle it with appropriate care.[5]
Safe Handling and Storage Protocols
Workflow for Safe Handling:
Caption: Standard workflow for safely handling 4-(3-Fluoro-4-methylphenoxy)piperidine.
Engineering Controls:
-
All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[12]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[6]
-
Skin and Body Protection: Wear a lab coat and, if handling larger quantities, consider additional protective clothing.[7]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][13]
-
Keep away from strong oxidizing agents and acids.
-
The storage area should be designated for toxic and corrosive materials.
Emergency Procedures
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Accidental Release Measures:
-
Minor Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[12] Sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Major Spill: Evacuate the area and alert emergency personnel. Prevent the spill from entering drains or waterways.[12]
Fire-Fighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste. Contact a licensed professional waste disposal service.[8] Do not allow the material to enter drains or the environment.
References
-
Penta Manufacturing Company. (2024, May 7). Safety Data Sheet: Piperidine. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. [Link]
-
Thermo Fisher Scientific. (2023, March 16). Safety Data Sheet: Piperidine. [Link]
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. [Link]
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]
-
Chemical-Label.com. (n.d.). (-)(3S,4R)-4-(4-fluorophenyl)-3-(3,4-methylenedioxy-phenoxymethyl)-N- benzylpiperidine hydrochloride. [Link]
-
ResearchGate. (2025, June 27). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
-
ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. [Link]
-
Salem, M. L., et al. (2022, October 12). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PMC. [Link]
-
Environmental Protection Agency. (n.d.). 3-[(4-Fluorophenoxy)methyl]piperidine Properties. [Link]
-
PubChem. (n.d.). 4-(3-Fluoro-2-methylphenoxy)piperidine. [Link]
-
LookChem. (n.d.). Cas 288573-56-8,1-BOC-4-(4-FLUORO-PHENYLAMINO)-PIPERIDINE. [Link]
-
PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. [Link]
-
Saeedi, S., et al. (2025, August 2). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. [Link]
-
Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. [Link]
- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
PubChem. (n.d.). 4-(Trifluoromethyl)piperidine. [Link]
-
Molecules. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
United Nations Economic Commission for Europe. (n.d.). GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). [Link]
-
ACS Omega. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]
-
Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]
-
AAPPTec. (n.d.). Safety Data Sheet. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemos.de [chemos.de]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. peptide.com [peptide.com]
- 9. 4-(Trifluoromethyl)piperidine | C6H10F3N | CID 136469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemical-label.com [chemical-label.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. carlroth.com [carlroth.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(3-Fluoro-4-methylphenoxy)piperidine
Welcome to the technical support center for the synthesis of 4-(3-Fluoro-4-methylphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your target compound.
Introduction: Navigating the Synthesis of a Key Intermediate
4-(3-Fluoro-4-methylphenoxy)piperidine is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active agents. Its synthesis, while conceptually straightforward, can present several challenges that impact yield and purity. The most common synthetic strategies involve the formation of an ether linkage between a piperidine moiety and a fluorinated phenol. This guide will primarily focus on the widely used Williamson ether synthesis and its optimization, while also exploring alternative methods like the Buchwald-Hartwig and Mitsunobu reactions. We will also address the critical aspects of N-Boc protection and deprotection of the piperidine nitrogen.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Low or No Yield in the Williamson Ether Synthesis
Question: I am attempting the Williamson ether synthesis between N-Boc-4-hydroxypiperidine (after converting the hydroxyl to a leaving group) and 3-fluoro-4-methylphenol, but I am getting a very low yield or no product at all. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in this specific Williamson ether synthesis can often be traced back to a few key factors. Let's break them down systematically.
1. Inefficient Activation of the Hydroxyl Group:
The hydroxyl group of N-Boc-4-hydroxypiperidine is a poor leaving group and must be activated. The efficiency of this activation is critical.
-
Ineffective Tosylation/Mesylation: If you are preparing a tosylate or mesylate intermediate, incomplete conversion will lead to unreacted alcohol, which will not participate in the etherification.
-
Solution: Ensure anhydrous conditions during the reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl), as these reagents are sensitive to moisture. Use a suitable base like triethylamine or pyridine in a dry solvent such as dichloromethane (DCM). Monitor the reaction to completion using Thin Layer Chromatography (TLC).[1][2][3]
-
2. Suboptimal Base Selection for Phenol Deprotonation:
3-Fluoro-4-methylphenol needs to be deprotonated to form the nucleophilic phenoxide. The choice and amount of base are crucial.
-
Insufficient Base Strength: While the fluorine atom slightly increases the acidity of the phenol compared to unsubstituted phenol, a sufficiently strong base is still required for complete deprotonation.
-
Solution: For this synthesis, common and effective bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[4] K₂CO₃ is a milder and often safer choice, but NaH in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) will ensure complete formation of the phenoxide.[4]
-
3. Competing Side Reactions:
The primary competitor to the desired Sₙ2 reaction is the E2 elimination, especially if using a secondary alkyl halide.
-
Elimination: If N-Boc-4-iodopiperidine or a similar secondary halide is used, the phenoxide can act as a base, leading to the formation of N-Boc-1,2,3,6-tetrahydropyridine.
-
Solution: Using a tosylate or mesylate of N-Boc-4-hydroxypiperidine is generally preferred as they are excellent leaving groups for Sₙ2 reactions. Maintaining a moderate reaction temperature (typically 60-80 °C) can also favor substitution over elimination.
-
4. Reaction Conditions:
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or acetonitrile are ideal as they solvate the cation of the base but leave the phenoxide nucleophile relatively free and reactive.[4][5]
-
Temperature and Reaction Time: Williamson ether syntheses often require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC to determine the optimal reaction time. Insufficient heating or time will result in an incomplete reaction.[4]
Formation of Impurities and Purification Challenges
Question: My reaction seems to have worked, but I am struggling with purifying the final product. What are the common impurities and how can I effectively remove them?
Answer:
Purification can be challenging due to the presence of unreacted starting materials and side products with similar polarities to the desired ether.
Common Impurities:
-
Unreacted 3-fluoro-4-methylphenol: This is a common impurity if the reaction does not go to completion or if an insufficient amount of the piperidine electrophile was used.
-
Removal: A basic aqueous wash (e.g., with 1M NaOH) during the work-up will deprotonate the acidic phenol, allowing it to be extracted into the aqueous layer.
-
-
Unreacted N-Boc-4-hydroxypiperidine or its tosylate/mesylate: If the reaction is incomplete, these starting materials will remain.
-
Removal: These are typically more polar than the desired ether and can often be separated by column chromatography on silica gel.
-
-
C-Alkylation Product: The phenoxide ion is an ambident nucleophile, and while O-alkylation is generally favored, some C-alkylation on the aromatic ring can occur, leading to isomeric impurities.
-
Removal: These isomers can be very difficult to separate. Careful optimization of reaction conditions (e.g., solvent and counter-ion) can minimize their formation. Purification may require careful column chromatography or even preparative HPLC.
-
Purification Strategy:
A standard purification workflow would involve:
-
Aqueous Work-up: After the reaction is complete, quench with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove unreacted phenol, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is often effective.
Issues with N-Boc Deprotection
Question: I have successfully synthesized N-Boc-4-(3-fluoro-4-methylphenoxy)piperidine, but I am having trouble with the final N-Boc deprotection step. The reaction is either incomplete or I am seeing degradation of my product.
Answer:
N-Boc deprotection is typically achieved under acidic conditions, but the choice of acid and reaction conditions is critical to avoid side reactions.
1. Incomplete Deprotection:
-
Cause: The acidic conditions may be too mild or the reaction time too short.
-
Solution: The most common reagent for Boc deprotection is trifluoroacetic acid (TFA) in DCM.[6] A 20-50% solution of TFA in DCM at room temperature for 1-2 hours is usually sufficient. Alternatively, a solution of HCl in an organic solvent like dioxane or methanol can be used.[7] If the reaction is sluggish, gentle warming (e.g., to 40 °C) can be attempted, but should be monitored closely for product degradation.
-
2. Product Degradation:
-
Cause: Fluoroaryl ethers are generally stable to acidic conditions.[8] However, prolonged exposure to strong acids or high temperatures could potentially lead to side reactions.
-
Solution: Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely by TLC to avoid prolonged reaction times once the starting material is consumed.
-
3. Milder Deprotection Methods for Sensitive Substrates:
If you suspect your molecule is sensitive to strong acids, consider these alternatives:
-
Oxalyl Chloride in Methanol: This system has been shown to be effective for Boc deprotection under mild, room temperature conditions and is tolerant of some acid-labile groups.[9][10][11]
-
Aqueous Phosphoric Acid: This can be an environmentally friendlier and milder option for certain substrates.[7]
-
Catalyst-Free Deprotection in Water: For some compounds, refluxing in water can effectively remove the Boc group.[7]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for this target molecule: Williamson, Buchwald-Hartwig, or Mitsunobu?
A1:
-
Williamson Ether Synthesis: This is often the most cost-effective and straightforward method, especially for larger-scale synthesis. With proper optimization of the leaving group on the piperidine and the base for the phenol, it can provide good yields.
-
Buchwald-Hartwig O-Arylation: This palladium-catalyzed cross-coupling reaction is a powerful alternative, particularly for constructing aryl ethers.[12][13][14][15] It can be very effective for coupling N-Boc-4-hydroxypiperidine directly with an aryl halide like 1-bromo-3-fluoro-4-methylbenzene. This method often has a broad substrate scope and can be more reliable for complex molecules, but the cost of the palladium catalyst and ligands can be a consideration.
-
Mitsunobu Reaction: This reaction allows for the direct coupling of N-Boc-4-hydroxypiperidine with 3-fluoro-4-methylphenol using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16] It proceeds with inversion of configuration at the alcohol carbon and is often very high-yielding for sterically unhindered secondary alcohols. However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.
The "best" route depends on the scale of your synthesis, your budget, and your experience with these different methodologies. For initial lab-scale synthesis, all three are viable options to explore.
Q2: How can I monitor the progress of my ether formation reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[9][10] You should spot the starting materials (e.g., 3-fluoro-4-methylphenol and the activated piperidine derivative) and the reaction mixture on the same TLC plate. The product, being less polar than the alcohol starting materials, should have a higher Rf value. The disappearance of the limiting starting material spot indicates the completion of the reaction. A co-spot of the starting material and the reaction mixture can help in confirming the identity of the spots.
Q3: What are the expected ¹H NMR and ¹³C NMR chemical shifts for 4-(3-fluoro-4-methylphenoxy)piperidine?
A3: While the exact chemical shifts will depend on the solvent and the specific salt form of the final product, here are some expected ranges based on typical values for similar structures:[17][18][19][20][21]
-
¹H NMR:
-
Aromatic protons: 6.5-7.5 ppm (complex splitting pattern due to fluorine coupling).
-
Piperidine -CH-O- proton: ~4.3-4.6 ppm (multiplet).
-
Piperidine -CH₂-N- protons: ~2.6-3.2 ppm (multiplets).
-
Piperidine -CH₂-CH- protons: ~1.6-2.2 ppm (multiplets).
-
Methyl group proton: ~2.2 ppm (singlet or doublet with small J-coupling to fluorine).
-
-
¹³C NMR:
-
Aromatic carbons: 110-160 ppm (signals will show C-F coupling).
-
Piperidine -CH-O- carbon: ~70-75 ppm.
-
Piperidine -CH₂-N- carbons: ~40-45 ppm.
-
Piperidine -CH₂-CH- carbons: ~30-35 ppm.
-
Methyl carbon: ~15-20 ppm.
-
Q4: Can I use Phase Transfer Catalysis (PTC) for this Williamson synthesis?
A4: Yes, Phase Transfer Catalysis can be an excellent way to improve the Williamson ether synthesis, especially for larger-scale reactions.[22][23] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the piperidine electrophile is dissolved.[23] This can allow for the use of less expensive bases like NaOH or KOH in a biphasic system, potentially simplifying the procedure and work-up.[23]
Experimental Protocols
Protocol 1: Williamson Ether Synthesis via Tosylation
Step 1a: Synthesis of N-Boc-4-tosyloxypiperidine
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C, add triethylamine (1.5 eq.).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
Step 1b: Ether Formation
-
In a separate flask, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF.
-
Slowly add a solution of 3-fluoro-4-methylphenol (1.1 eq.) in anhydrous DMF at 0 °C.
-
Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add a solution of N-Boc-4-tosyloxypiperidine (1.0 eq.) in anhydrous DMF.
-
Heat the reaction mixture to 70-80 °C and stir for 4-8 hours, monitoring the progress by TLC.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).
Protocol 2: Buchwald-Hartwig O-Arylation
-
To an oven-dried flask, add N-Boc-4-hydroxypiperidine (1.2 eq.), 1-bromo-3-fluoro-4-methylbenzene (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene or dioxane as the solvent.
-
Heat the mixture to 100-110 °C and stir for 12-24 hours, or until TLC/GC-MS analysis indicates completion.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: N-Boc Deprotection
-
Dissolve N-Boc-4-(3-fluoro-4-methylphenoxy)piperidine (1.0 eq.) in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free piperidine. The product can be converted to a desired salt (e.g., HCl or HBr) by treatment with the corresponding acid in a suitable solvent like ether or isopropanol.
Data Summary and Visualization
Table 1: Comparison of Reaction Parameters for Ether Formation
| Parameter | Williamson Ether Synthesis | Buchwald-Hartwig O-Arylation | Mitsunobu Reaction |
| Piperidine Reagent | N-Boc-4-tosyloxy/mesyloxy-piperidine | N-Boc-4-hydroxypiperidine | N-Boc-4-hydroxypiperidine |
| Aryl Reagent | 3-Fluoro-4-methylphenol | 1-Bromo-3-fluoro-4-methylbenzene | 3-Fluoro-4-methylphenol |
| Key Reagents | Strong base (NaH, K₂CO₃) | Pd catalyst, phosphine ligand, base | PPh₃, DEAD/DIAD |
| Typical Solvents | DMF, DMSO, Acetonitrile | Toluene, Dioxane | THF, Dioxane |
| Typical Temperature | 60-100 °C | 80-110 °C | 0 °C to Room Temp |
| Common Byproducts | Elimination products, C-alkylation | Ligand-related impurities, dehalogenated arene | Triphenylphosphine oxide, hydrazine derivative |
| Advantages | Cost-effective, scalable | Broad substrate scope, reliable | Mild conditions, high yield |
| Disadvantages | Potential for side reactions | Catalyst cost, ligand sensitivity | Stoichiometric byproducts, purification |
Diagrams
Caption: Mechanism of Williamson Ether Synthesis.
Caption: Troubleshooting workflow for low yield.
References
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. National Center for Biotechnology Information. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Canadian Center of Science and Education. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
Perfluoroalkylated 4,13-diaza-18-crown-6 ethers: synthesis, phase-transfer catalysis, and recycling studies. Journal of Organic Chemistry. [Link]
-
EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Phase transfer catalysts – Knowledge and References. Taylor & Francis Online. [Link]
-
Alkyl Aryl Ether Bond Formation with PhenoFluor - PMC. National Center for Biotechnology Information. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
-
Thermal and oxidative stability of fluorinated alkyl aryl ethers. ResearchGate. [Link]
-
Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science. [Link]
- Synthesis method of N-boc-4-hydroxypiperidine.
-
Piperidine Synthesis. DTIC. [Link]
-
Air-stable aryl derivatives of pentafluoroorthotellurate - PMC. National Center for Biotechnology Information. [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. [Link]
-
How to do N-Terminal Mesylation of Synthetic Peptide? ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. UCL. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. ResearchGate. [Link]
-
(45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses. [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure-Reactivity Relationships and Environmental Implications. PubMed. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
a study of CF⋯metal cation interaction in the complexes of N-(o-fluoroaryl)azacrown ethers. Dalton Transactions. [Link]
-
Alcohol to Mesylate using MsCl, base. Organic Synthesis. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Synthesis. [Link]
-
Table of Characteristic Proton NMR Shifts. University of Colorado Boulder. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 6. mcours.net [mcours.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xray.uky.edu [xray.uky.edu]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Alkyl Aryl Ether Bond Formation with PhenoFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]
- 22. Perfluoroalkylated 4,13-diaza-18-crown-6 ethers: synthesis, phase-transfer catalysis, and recycling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Troubleshooting Low Solubility of 4-(3-Fluoro-4-methylphenoxy)piperidine
Welcome to the technical support center. This guide provides a structured, in-depth approach for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(3-Fluoro-4-methylphenoxy)piperidine and structurally similar compounds in aqueous buffers. Our methodology is built on a foundation of physicochemical principles to empower you to make informed, effective decisions in your experimental design.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of the molecule that govern its solubility, providing the causal framework for the troubleshooting strategies that follow.
Q1: Why is 4-(3-Fluoro-4-methylphenoxy)piperidine expected to have low solubility in neutral aqueous buffers?
A1: The low aqueous solubility of this compound is a direct result of its bifunctional chemical nature.
-
The Lipophilic Moiety: The 3-fluoro-4-methylphenoxy group is the primary contributor to the molecule's hydrophobicity. The aromatic ring, coupled with the fluorine and methyl substituents, creates a large, nonpolar surface area that is energetically unfavorable to interact with polar water molecules.
-
The Basic Moiety: The piperidine ring contains a secondary amine nitrogen. This nitrogen has a lone pair of electrons, making it a weak base.[1][2] In neutral or alkaline solutions (pH > pKa), this amine is in its uncharged, "free base" form, which is less water-soluble.[3] The combination of a large hydrophobic part and an uncharged basic center results in poor overall aqueous solubility.
Q2: What is the single most critical physicochemical property to understand for this compound's solubility?
A2: The pKa of the piperidine nitrogen is the most critical parameter. The pKa is the pH at which the amine is 50% in its neutral (free base) form and 50% in its protonated (conjugate acid) form. For simple alkyl amines, this value is typically in the range of 9.5 to 11.0.[4]
-
Below the pKa (Acidic pH): The piperidine nitrogen accepts a proton (H+) from the buffer, forming a positively charged piperidinium cation. This charged species is significantly more polar and, therefore, much more soluble in water.[3][5]
-
Above the pKa (Alkaline pH): The amine remains in its neutral, uncharged state, which is less polar and thus less soluble.
Understanding this pH-dependent ionization is the key to unlocking the most straightforward method of solubilization.
Q3: What is a pH-solubility profile, and why is it an essential first step?
A3: A pH-solubility profile is an experimental plot of a compound's solubility versus the pH of the solution. Establishing this profile is a cornerstone of pre-formulation studies. It provides a quantitative map of how to best handle your compound. For a basic compound like this one, the profile will typically show very low solubility at neutral and high pH, with a dramatic, logarithmic increase in solubility as the pH drops below the pKa.[6] This data allows you to:
-
Identify the optimal pH range for complete solubilization.
-
Determine the maximum achievable concentration in a given buffer system.
-
Avoid experimental conditions that will lead to compound precipitation.
Part 2: A Systematic Troubleshooting Workflow
We recommend a tiered approach to solubility enhancement. Start with the simplest, most direct methods (Tier 1) before moving to more complex formulation strategies (Tier 2 & 3).
Caption: Troubleshooting workflow for solubility enhancement.
Tier 1: Initial & Rapid Solutions
These methods are ideal for preparing stock solutions for most in vitro biological assays.
Question: I need to prepare a stock solution for an immediate assay. What's the fastest approach?
Answer: The most direct strategies are pH adjustment and the use of co-solvents.
-
pH Adjustment: This is the preferred first-line approach. By preparing your solution in a buffer with a pH at least 2 units below the compound's pKa (e.g., pH 3-5), you ensure that >99% of the compound is in its highly soluble protonated form.
-
Co-solvents: If an organic stock is required, using a water-miscible organic co-solvent is a standard and effective strategy.[7] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic parts of your molecule.[8][9] Common choices include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[10][11]
Troubleshooting Sub-Question: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. How can I prevent this?
This is a very common issue when the final buffer cannot maintain the solubility established by the concentrated co-solvent.
-
Optimize Final Co-solvent Concentration: Ensure the final concentration of DMSO (or other co-solvent) in your assay is as high as the biological system can tolerate (typically ≤1%, but often up to 5% is acceptable) without impacting results.
-
Lower the Stock Concentration: Preparing a more dilute stock solution in the co-solvent can prevent it from exceeding its solubility limit upon dilution into the aqueous phase.
-
Use a pH-Adjusted Assay Buffer: Dilute the co-solvent stock into an acidic buffer (e.g., pH 4-5). This combines the power of co-solvents and pH adjustment.
-
Employ a Stepwise Dilution: Instead of a single large dilution, perform an intermediate dilution into a buffer containing a higher percentage of co-solvent before the final dilution into the assay buffer.
Tier 2: Intermediate Strategies for Improved Solubility
When Tier 1 methods are insufficient or incompatible with your experimental system (e.g., the assay is pH-sensitive or intolerant to organic solvents), these more advanced excipients should be employed.
Question: Simple pH or co-solvent approaches are not working for my system. What are the next steps?
Answer: The use of surfactants or cyclodextrins are powerful next steps. These excipients create micro-environments that shield the hydrophobic compound from the bulk aqueous phase.
-
Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into spherical structures called micelles.[12][13] The hydrophobic core of the micelle encapsulates the poorly soluble compound, while the hydrophilic outer surface allows the entire complex to be dispersed in water.[14][15] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are generally preferred for biological applications due to lower toxicity.[12]
-
Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[16][17] They function by forming an "inclusion complex," where the hydrophobic part of the drug molecule (the guest) is encapsulated within the cyclodextrin's cavity (the host).[][19][20] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the drug.[16][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Illustrative Solubility Enhancement Data
The following table provides an estimated comparison of solubility enhancement for a typical poorly soluble basic compound. Actual values must be determined experimentally.
| Method | Vehicle | Estimated Solubility Increase (vs. Neutral Buffer) |
| Baseline | Phosphate Buffered Saline (PBS), pH 7.4 | 1x (e.g., < 1 µg/mL) |
| pH Adjustment | 50 mM Citrate Buffer, pH 4.0 | 100x - 1000x+ |
| Co-solvent | 10% DMSO in PBS, pH 7.4 | 10x - 50x |
| Surfactant | 1% Tween® 80 in PBS, pH 7.4 | 50x - 200x |
| Cyclodextrin | 50 mM HP-β-CD in PBS, pH 7.4 | 50x - 500x |
| Combination | 50 mM HP-β-CD in Citrate Buffer, pH 4.0 | >1000x |
Part 3: Key Experimental Protocols
Here we provide detailed, self-validating protocols for the key experiments described above.
Protocol A: Determination of a Kinetic pH-Solubility Profile
This protocol provides a rapid assessment of your compound's pH-dependent solubility.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 10). Use buffers with appropriate buffering capacity for each range (e.g., HCl for pH 2, Citrate for pH 4, Phosphate for pH 6-7.4, Borate for pH 9-10).
-
Compound Addition: To a series of microcentrifuge tubes, add an excess amount of solid 4-(3-Fluoro-4-methylphenoxy)piperidine. The goal is to create a saturated slurry. A small, visible amount of undissolved solid should remain.
-
Equilibration: Add a fixed volume (e.g., 500 µL) of each buffer to the corresponding tube. Vortex vigorously for 1 minute. Place the tubes on a shaker or rotator at a controlled temperature (e.g., 25 °C) for 1-2 hours to allow for rapid equilibration.
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet all undissolved solid.
-
Sample Collection & Filtration: Carefully withdraw the supernatant, being cautious not to disturb the pellet. For maximum accuracy, filter the supernatant through a chemically inert 0.22 µm syringe filter (e.g., PVDF) to remove any remaining fine particles.
-
Quantification: Dilute the clear filtrate in a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the measured final pH of each buffer.
Protocol B: Solubility Enhancement with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol outlines how to test the solubilizing effect of a cyclodextrin.
-
Stock Solution Preparation: Prepare a series of HP-β-CD solutions in your desired aqueous buffer (e.g., PBS, pH 7.4) at various concentrations (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 100 mM).
-
Compound Addition: Add an excess amount of solid 4-(3-Fluoro-4-methylphenoxy)piperidine to each cyclodextrin solution, ensuring undissolved solid remains.
-
Equilibration: Vortex each tube vigorously for 2 minutes. Place on a shaker at a controlled temperature for 24-48 hours. Cyclodextrin complexation can be slower than simple pH dissolution, so a longer equilibration time is necessary.[23]
-
Phase Separation, Collection, and Quantification: Follow steps 4-6 from Protocol A.
-
Data Analysis: Plot the solubility of your compound as a function of the HP-β-CD concentration. This is known as a phase-solubility diagram and can confirm the formation of an inclusion complex.[19]
Part 4: Visualizing Solubilization Mechanisms
The following diagram illustrates the molecular basis for the primary solubilization strategies.
Caption: Mechanisms of solubilizing a hydrophobic, basic compound.
References
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Gali-Muhtasib, H., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Siepmann, J., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Tiwari, G., et al. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Kim, D.-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. [Link]
-
Gali-Muhtasib, H., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Savjani, K. T., et al. (2011). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. PubMed. [Link]
-
Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
-
CD Bioparticles. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. [Link]
-
Royal Society of Chemistry. Solubility and pH of amines. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. [Link]
-
Holmberg, K., et al. (2017). Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
-
Babu, P. S., et al. (2007). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]
-
ChemGulf. (2025). How do amines and amides affect the pH of a solution?. [Link]
-
Ali, S., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]
-
Grandjean, J., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]
-
Lee, S., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PMC. [Link]
-
Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]
-
Ali, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Taylor & Francis Online. [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. [Link]
-
LibreTexts Chemistry. (2023). Advanced Properties of Amines. [Link]
-
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
Kumar, S., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]
-
Wu, Y., et al. (2025). Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement. PMC. [Link]
-
Bharti, V. P., et al. (2015). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Journal of Innovations in Pharmaceutical and Biological Sciences. [Link]
-
Zaini, E., et al. (2023). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. Journal of Pharmaceutical and Pharmacological Research. [Link]
-
Grandjean, J., et al. (2020). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. jocpr.com [jocpr.com]
- 13. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 15. asianpharmtech.com [asianpharmtech.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Safety Operating Guide
Personal protective equipment for handling 4-(3-Fluoro-4-methylphenoxy)piperidine
Executive Summary & Chemical Profile
Compound: 4-(3-Fluoro-4-methylphenoxy)piperidine Role: Pharmaceutical Intermediate / Building Block Hazard Classification (Predicted via SAR): Due to the lack of a compound-specific REACH dossier, this substance must be handled under Universal Precautions for functionalized piperidines.
-
Primary Hazard: Corrosive / Severe Irritant (Piperidine moiety).
-
Secondary Hazard: Acute Toxicity (Dermal/Oral) .[1] The fluorinated aromatic tail increases lipophilicity, potentially enhancing dermal absorption relative to unsubstituted piperidine.
-
Physical State: Likely a solid or viscous oil at room temperature (dependent on salt form; free bases are often oils/low-melting solids).
Risk Assessment & Hazard Logic (The "Why")
Expertise Note: Standard Safety Data Sheets (SDS) for specific R&D intermediates are often generic. As scientists, we must apply Structure-Activity Relationship (SAR) logic to determine safety protocols.
| Structural Component | Associated Hazard | Operational Implication |
| Piperidine Ring (Secondary Amine) | Chemical Burns (pH > 11) | Causes rapid necrosis of skin/cornea. Vapors are respiratory irritants. Do not inhale. |
| Fluorine Substituent | Metabolic Stability & Lipophilicity | Increases ability to penetrate the stratum corneum (skin barrier). Systemic toxicity risk is elevated. |
| Phenoxy Linker | Environmental Persistence | Requires specific "Halogenated" waste streams; do not dilute into aqueous sewage. |
Personal Protective Equipment (PPE) Matrix
Directive: This matrix prioritizes barrier integrity over comfort.
| PPE Category | Standard Requirement | Technical Specification & Rationale |
| Hand Protection | Double Gloving (Required) | Inner Layer: 4 mil Nitrile (Tactility).Outer Layer: 5-8 mil Nitrile or Laminate (Chemical Resistance).Rationale: Amines can degrade thin nitrile. Double gloving provides a "breakthrough buffer" of >15 minutes. Change outer gloves immediately upon splash.[2][3] |
| Eye/Face | Chemical Splash Goggles | ANSI Z87.1+ Impact/Splash Rated. Rationale: Safety glasses are insufficient. Piperidine vapors/dusts are lachrymators; direct contact causes irreversible corneal opacity. |
| Respiratory | Engineering Control (Primary) | Fume Hood (Face velocity: 80-100 fpm). Rationale: Inhalation of amine mists can cause glottal edema. If work outside a hood is unavoidable (e.g., equipment maintenance), use a Full-Face Respirator with P100/Organic Vapor cartridges . |
| Body | Lab Coat + Apron | Poly-cotton coat (fire resistant preferred) + Chemical-resistant apron (Tyvek/PVC) for transfer steps.Rationale: Protects torso from splashes during liquid transfers. |
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (Solid/Oil)
Risk: Static charge generation causing powder dispersal.
-
Engineering Setup: Place balance inside the fume hood or a powder containment enclosure.
-
Static Control: Use an ionizing bar or anti-static gun if the solid is fluffy.
-
Transfer: Use disposable spatulas. Do not reuse spatulas to prevent cross-contamination.
-
Solvent Choice: If dissolving, add solvent slowly . Piperidines are basic; dissolving in acidic solvents (even weak ones) can be exothermic.
Phase B: Reaction & Synthesis
-
Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. Secondary amines can oxidize or absorb CO2 from the air to form carbamates.
-
Temperature Control: Monitor internal temperature during addition of electrophiles (e.g., acid chlorides, alkyl halides) as alkylation of the piperidine nitrogen is exothermic.
Phase C: Spill Management
Scenario: 500mg spill on benchtop.
-
Evacuate: Clear immediate area.
-
PPE Up: Don chemical resistant apron and double gloves.
-
Neutralize: Do not use water immediately (spreads the base). Cover with Sand/Soda Ash mixture or a commercial Solvent Absorbent .
-
Cleanup: Scoop into a wide-mouth jar. Wipe surface with dilute acetic acid (vinegar) to neutralize residual amine, then wash with soap and water.
Waste Disposal & Deactivation
Strict Adherence Required: The fluorine atom dictates the waste stream.
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous / Toxic | Collect in "Solid Hazardous Waste" drum. Label: Fluorinated Organic Solid, Toxic, Corrosive. |
| Liquid Waste | Halogenated Organic | DO NOT mix with "Non-Halogenated" solvents. High disposal cost applies. Segregate from acidic waste streams to prevent heat generation. |
| Glassware | Contaminated Sharps | Rinse with acetone inside the hood into the Halogenated Waste container before placing in broken glass box. |
Visual Workflow: Safe Handling Lifecycle
Figure 1: Operational flowchart ensuring containment from storage to disposal.[4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
